2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2. It is a white to light yellow solid that is slightly soluble in water but more soluble in organic solvents such as ether and methanol . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid typically involves multiple steps starting from appropriate starting materials. One common method involves the bromination and fluorination of a benzoic acid derivative. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can vary based on the reaction conditions and the reagents used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)benzoic acid: Similar in structure but lacks the fluorine atom at the 3-position.
2-Bromo-6-fluorobenzotrifluoride: Similar but with different functional groups attached to the benzene ring.
Uniqueness
2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group on the benzene ring. This combination of substituents imparts specific chemical properties that make it valuable in various synthetic applications .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUFMURDJMWSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059937-52-7 | |
Record name | 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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